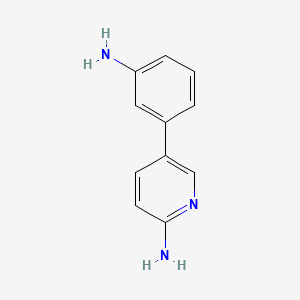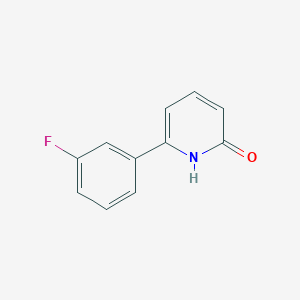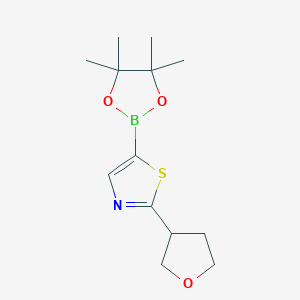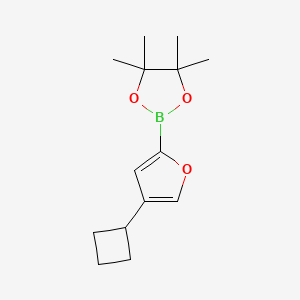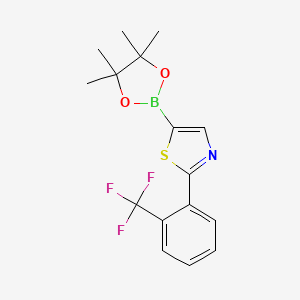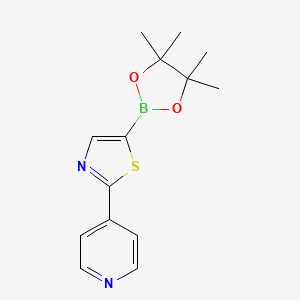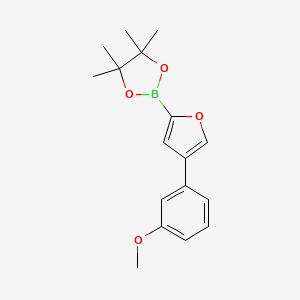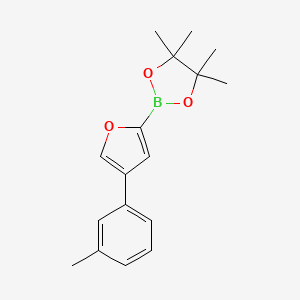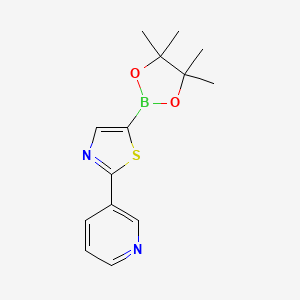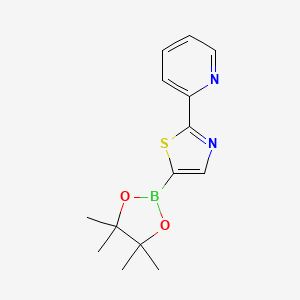
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester (PTBPE) is a compound of interest in the field of synthetic organic chemistry. It is a type of boronic acid ester that can be used as a catalyst in organic synthesis. PTBPE has been used in a variety of applications, ranging from the synthesis of organic compounds to the synthesis of peptides and proteins. PTBPE has also been used in the study of enzyme-catalyzed reactions and in the study of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester has also been used in the study of the biochemical and physiological effects of compounds.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid moiety of the compound binds to the substrate, which results in the formation of an intermediate. This intermediate then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize and purify. Additionally, 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester is a relatively inexpensive compound and is readily available. However, 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
Future research on 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester could involve further study of its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in the synthesis of organic compounds, peptides, and proteins. Additionally, further research could be conducted on its potential therapeutic applications in the treatment of neurological disorders. Finally, further research could be conducted on its potential use as a catalyst in other reactions.
Synthesemethoden
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester can be synthesized by the reaction of pyridine-2-thiol with boronic acid pinacol ester. The reaction is conducted in a mixture of acetic acid and acetic anhydride at a temperature of 80 °C. The reaction is typically complete within 2-3 hours. The product is then purified by column chromatography to yield 2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester in a yield of approximately 60-70%.
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-7-5-6-8-16-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBBMXGFOLJACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

